![molecular formula C19H21BrOSi B14518706 {2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane CAS No. 62654-69-7](/img/structure/B14518706.png)
{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a bromine atom, a fluorenyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane typically involves the following steps:
Formation of the Fluorenyl Intermediate: The starting material, 9H-fluorene, is brominated to form 2-bromo-9H-fluorene.
Allylation: The 2-bromo-9H-fluorene is then reacted with allyl alcohol in the presence of a base to form 2-bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluorene.
Silylation: Finally, the 2-bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluorene is treated with trimethylsilyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The fluorenyl group can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Elimination Reactions: Alkenes are typically formed as major products.
Oxidation Reactions: Oxidized fluorenyl derivatives are produced.
Scientific Research Applications
{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Pharmaceutical Research: It serves as a building block in the synthesis of biologically active compounds.
Catalysis: The compound is investigated for its role as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of {2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the fluorenyl group. These reactive sites allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and the transformation of substrates.
Comparison with Similar Compounds
Similar Compounds
{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane: Similar compounds include other brominated fluorenyl derivatives and trimethylsilyl-substituted compounds.
This compound: Compounds with similar structures but different substituents, such as {2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(triethyl)silane.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bromine atom, a fluorenyl group, and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62654-69-7 |
|---|---|
Molecular Formula |
C19H21BrOSi |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2-bromo-9-prop-2-enoxyfluoren-9-yl)-trimethylsilane |
InChI |
InChI=1S/C19H21BrOSi/c1-5-12-21-19(22(2,3)4)17-9-7-6-8-15(17)16-11-10-14(20)13-18(16)19/h5-11,13H,1,12H2,2-4H3 |
InChI Key |
DKNVCWGVLQMDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


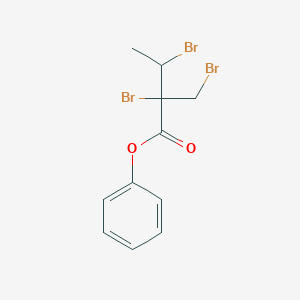
![Ethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14518629.png)
![(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14518638.png)
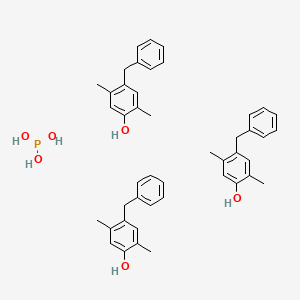

![4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid](/img/structure/B14518658.png)
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B14518661.png)
![7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14518669.png)
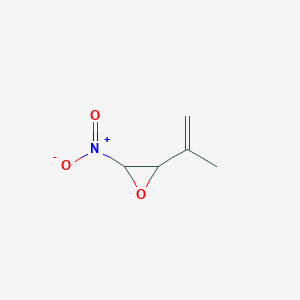
![2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14518685.png)
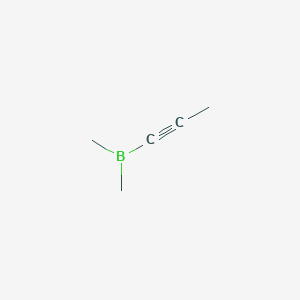
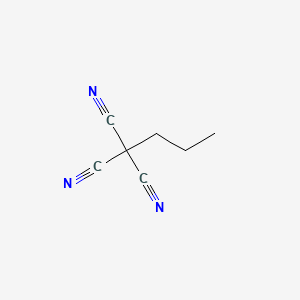
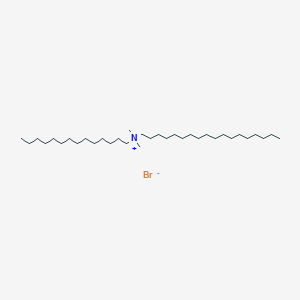
![1-Butoxy-4-[1-(4-methoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14518698.png)
